Semicarbazide
Overview
Description
Synthesis Analysis
Semicarbazide and its derivatives are synthesized through various methods, which are characterized and studied using advanced spectroscopic techniques. For instance, (E)‑1‑(3, 5 dibromo benzylidene) semicarbazide has been synthesized and characterized using techniques like Fourier-transform infrared (FT-IR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectral analyses (Muthukkumar et al., 2018). These studies provide insights into the molecular structure and stability of semicarbazide derivatives in different environments.
Molecular Structure Analysis
The molecular structure of semicarbazide derivatives has been extensively analyzed using density functional theory (DFT) to determine optimized geometrical parameters, such as bond lengths and angles. The structure of semicarbazidium 3,5-dihydroxy-2,4,6-trinitrophenolate hemihydrate, for example, was determined by single-crystal X-ray diffraction analysis, revealing its complex crystal structure and stability under various conditions (Chen Hong-yan et al., 2005).
Chemical Reactions and Properties
Semicarbazide and its derivatives participate in a variety of chemical reactions, leading to the formation of compounds with significant biological and industrial applications. Research has highlighted the reactivity of semicarbazide with aldehydes to produce novel materials, illustrating the molecule's versatility in chemical synthesis (Blanchet et al., 2003).
Physical Properties Analysis
The physical properties of semicarbazide derivatives, including their thermal decomposition character and interaction with light, have been studied to understand their stability and potential applications. For instance, the thermal decomposition processes of semicarbazidium derivatives were analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing valuable information on their stability and degradation patterns (Chen Hong-yan et al., 2005).
Chemical Properties Analysis
The chemical properties of semicarbazide, such as its reactivity with various chemical groups and its role as a ligand in coordination compounds, have been explored to extend its applications in chemistry and material science. Studies on coordination compounds using semicarbazide as a bidentate ligand have revealed its ability to form stable complexes with metals, offering insights into its potential use in catalysis and material design (Jinyu Guo et al., 2007).
Scientific Research Applications
Stress Response in Marine Life : SMC is a key intermediate for organic synthesis in drugs, pesticides, and other applications. It is also a metabolite of nitrofurazone, a banned veterinary drug. Its entry into the ocean as a pollutant affects marine life, such as sea cucumbers, impacting their physiological metabolism and survival. A study used proteomic and metabolomic approaches to investigate the responses of sea cucumbers to SMC stress, revealing changes in proteins and metabolites related to energy metabolism, lipid metabolism, signal transduction, immune regulation, autophagy, and apoptosis (Lu et al., 2022).
Genotoxicity Evaluation : SMC, produced mainly for research, has been evaluated for genotoxicity. A study involving a flow cytometer-based micronucleus assay in mice found that SMC did not show any adverse effect on the mice strains, suggesting its non-genotoxic nature (Abramsson-Zetterberg & Svensson, 2005).
Food Contamination Analysis : It is also a genotoxic food contaminant, being a metabolic byproduct of nitrofurazone used in fish farming or a thermal degradation product of azodicarbonamide, a common flour additive. A study aimed to develop a high-performance liquid chromatography method with fluorescence detection (HPLC-FLD) for detecting SMC in fish and bread samples (Wang & Chan, 2016).
Impact on Lung Structure and Function : SMC was used in a study on rats to understand the effects of altered molecular structure of fibrous proteins within the lung. The study found that SMC may impair the maturation of lung collagen, affecting the tensile strength of lung tissue without changing elasticity within physiological volume limits (Stanley et al., 1975).
Medicinal and Industrial Applications : SMC has medicinal properties and applications in agriculture and industry. A study reported the synthesis of 1,4-disubstituted semicarbazides and their cyclisation, providing insights into their potential applications (Asghar et al., 2010).
Endocrine Pancreas Modification : A study aimed to evaluate morphologic changes of the endocrine pancreas in the presence of semicarbazide hydrochloride, indicating its potential impact on health when detected in food (Cabrita et al., 2007).
Risk Assessment in Packaged Foods : Semicarbazide, a degradation product of azodicarbonamide used in plastics in contact with food, poses potential risks to human health. A study discussed its origins, toxicity, and exposure, highlighting the importance of risk assessment (Sun Li, 2009).
Safety And Hazards
properties
IUPAC Name |
aminourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O/c2-1(5)4-3/h3H2,(H3,2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIOPKIIICUYRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
563-41-7 (mono-hydrochloride) | |
Record name | Carbamylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7043823 | |
Record name | Semicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Semicarbazide | |
CAS RN |
57-56-7 | |
Record name | Semicarbazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinecarboxamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Semicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Semicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEMICARBAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37QUC23K2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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